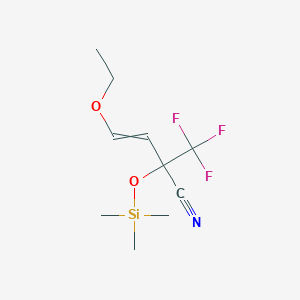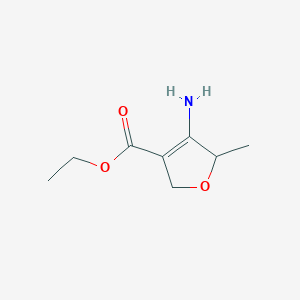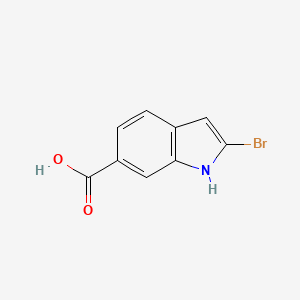
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile
Vue d'ensemble
Description
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile is a complex organic compound characterized by the presence of ethoxy, trifluoromethyl, and trimethylsilyloxy groups attached to a but-3-enenitrile backbone
Méthodes De Préparation
The synthesis of 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of an appropriate ethoxy-substituted precursor with trifluoromethyl and trimethylsilyloxy reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy, trifluoromethyl, or trimethylsilyloxy groups are replaced by other functional groups.
Addition: Addition reactions, such as hydroboration or halogenation, can occur at the double bond of the but-3-enenitrile backbone.
Common reagents and conditions used in these reactions include catalysts like palladium or platinum, solvents such as dichloromethane or tetrahydrofuran, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or functionalized derivatives of the original compound.
Applications De Recherche Scientifique
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules with desired properties.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl and trimethylsilyloxy groups can influence the compound’s reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile can be compared with similar compounds such as:
4-Ethoxy-2-(trifluoromethyl)phenylboronic acid: This compound shares the ethoxy and trifluoromethyl groups but differs in the presence of a boronic acid group instead of the trimethylsilyloxy group.
4-Trifluoromethoxyphenylboronic acid: Similar in having a trifluoromethyl group, but with a trifluoromethoxy group and a boronic acid group.
3-Formylphenylboronic acid: Contains a formyl group and a boronic acid group, differing in the functional groups attached to the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to these similar compounds.
Propriétés
IUPAC Name |
4-ethoxy-2-(trifluoromethyl)-2-trimethylsilyloxybut-3-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2Si/c1-5-15-7-6-9(8-14,10(11,12)13)16-17(2,3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRCLCKLPGWFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(C#N)(C(F)(F)F)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)






![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)


